molecular formula C20H18N4O3 B11470913 methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11470913
M. Wt: 362.4 g/mol
InChI Key: MHGHRCYFDMQRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of Quinoxaline Derivative: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Amidation Reaction: The quinoxaline derivative is then reacted with an appropriate carboxylic acid derivative to form the amide bond.

    Cyclization: The intermediate product undergoes cyclization to form the dihydroquinoline ring.

    Esterification: Finally, the esterification of the carboxylic acid group yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These include compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione.

    Dihydroquinoline Derivatives: Examples include 1,2-dihydroquinoline and 3,4-dihydroquinoline.

Uniqueness

Methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combined quinoxaline and dihydroquinoline structures, which confer distinct biological activities and chemical properties

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 6-(quinoxaline-2-carbonylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-27-20(26)24-10-4-5-13-11-14(8-9-18(13)24)22-19(25)17-12-21-15-6-2-3-7-16(15)23-17/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,22,25)

InChI Key

MHGHRCYFDMQRPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.